molecular formula C13H16N4OS B2612000 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine CAS No. 2320889-36-7

3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine

Cat. No.: B2612000
CAS No.: 2320889-36-7
M. Wt: 276.36
InChI Key: PICVIDZMMUQKNP-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via condensation reactions involving thioamides and α-haloketones.

    Coupling Reactions: The pyrazole and thiazole rings can be coupled to a piperidine ring through various coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiazole rings.

    Reduction: Reduction reactions might target the carbonyl group in the thiazole ring.

    Substitution: Various substitution reactions can occur, especially on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)pyrrolidine
  • 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperazine

Uniqueness

The uniqueness of 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine lies in its specific combination of functional groups and ring structures, which might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-16-6-11(5-15-16)10-3-2-4-17(7-10)13(18)12-8-19-9-14-12/h5-6,8-10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICVIDZMMUQKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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